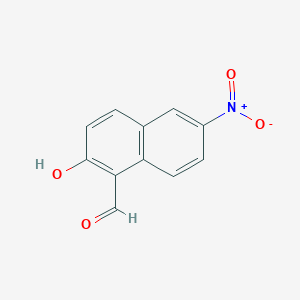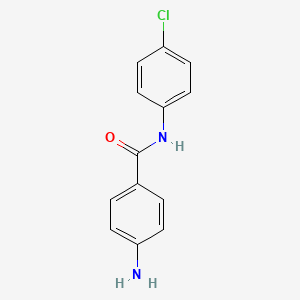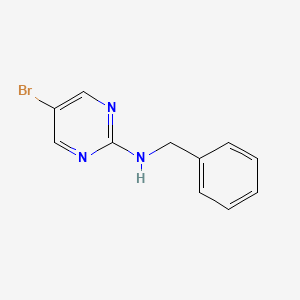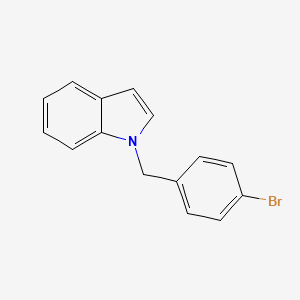![molecular formula C9H8F4 B1336050 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene CAS No. 6654-42-8](/img/structure/B1336050.png)
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is a unique fluorinated tricyclic compound with the molecular formula C9H8F4. This compound is characterized by its rigid tricyclic structure and the presence of four fluorine atoms, which impart distinct chemical and physical properties. It is primarily used in research settings due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor in the presence of a fluorinating agent. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene is primarily based on its ability to interact with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. This compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4-Tetrafluorocyclohexene
- 3,3,4,4-Tetrafluorobicyclo[2.2.1]hept-2-ene
- 3,3,4,4-Tetrafluorocyclopentene
Uniqueness
Compared to these similar compounds, 3,3,4,4-Tetrafluorotricyclo-[4.2.1.02,5]non-7-ene stands out due to its more complex tricyclic structure, which imparts unique chemical and physical properties. This complexity makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
6654-42-8 |
|---|---|
Molecular Formula |
C9H8F4 |
Molecular Weight |
192.15 g/mol |
IUPAC Name |
3,3,4,4-tetrafluorotricyclo[4.2.1.02,5]non-7-ene |
InChI |
InChI=1S/C9H8F4/c10-8(11)6-4-1-2-5(3-4)7(6)9(8,12)13/h1-2,4-7H,3H2 |
InChI Key |
RKBDIAMXCKXCEJ-UHFFFAOYSA-N |
SMILES |
C1C2C=CC1C3C2C(C3(F)F)(F)F |
Canonical SMILES |
C1C2C=CC1C3C2C(C3(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)








![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)



